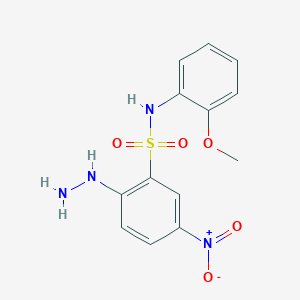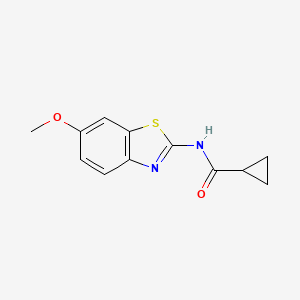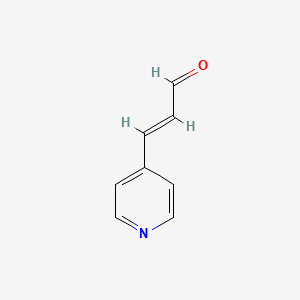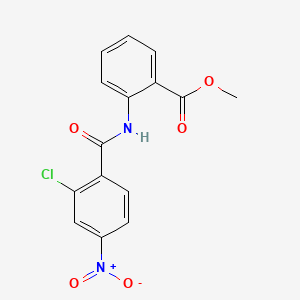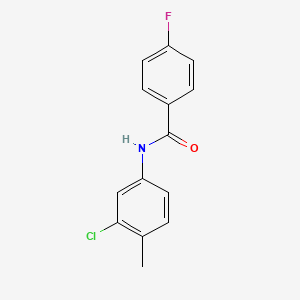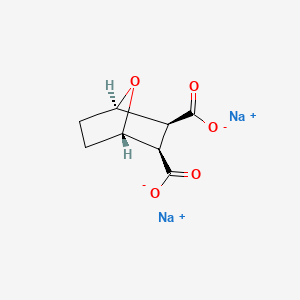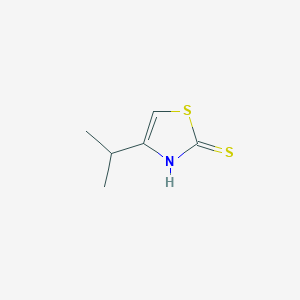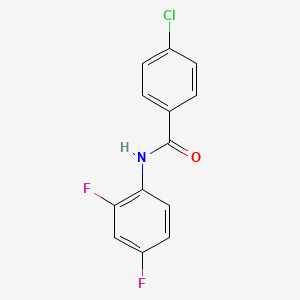
Silver perchlorate hydrate
Descripción general
Descripción
Silver perchlorate hydrate, also known as Perchloric acid silver hydrate or Silver perchlorate monohydrate, is a white solid that forms a monohydrate and is mildly deliquescent . It is a useful source of the Ag+ ion . It is used as a catalyst in organic chemistry .
Synthesis Analysis
Silver perchlorate is created by heating a mixture of perchloric acid with silver nitrate. Alternatively, it can be prepared by the reaction between barium perchlorate and silver sulfate, or from the reaction of perchloric acid with silver oxide .Molecular Structure Analysis
The molecular formula of this compound is H2AgClO5 . The average mass is 225.334 Da and the Monoisotopic mass is 223.864166 Da .Chemical Reactions Analysis
Silver perchlorate is an effective reagent for replacing halides ligands with perchlorate, which is a weakly or non-coordinating anion . The use of silver perchlorate in chemical synthesis has declined due to concerns about the explosiveness of perchlorate salts .Physical and Chemical Properties Analysis
This compound is a crystalline form with a melting point of 485 °C . It is soluble in water and organic solvents .Aplicaciones Científicas De Investigación
Luminescent Networks
Silver perchlorate hydrate is utilized in the synthesis of luminescent infinite 2D networks. The assembly with a novel flexible tetradentate ligand creates a framework that exhibits photoluminescence in both solid states and in solution, indicating potential applications in material science for developing new luminescent materials (Fei et al., 2001).
Colloidal Silver Nanoparticles
The formation mechanisms of silver nanoparticles using aqueous silver perchlorate solutions have been investigated, revealing insights into the growth processes of these nanoparticles. Such studies contribute to colloidal science by elucidating differences in growth mechanisms between metals and the influence of stabilizing agents on growth, which is critical for applications in nanotechnology and materials science (Polte et al., 2012).
Water Purification
Research demonstrates the capability of cationic metal-organic frameworks (MOFs) to trap ppm-level aqueous perchlorate, showcasing a significant application in water purification technologies. The process, which involves anion exchange, highlights the potential of using such materials for the effective removal of environmental pollutants from water (Colinas et al., 2016).
Conductance Studies
This compound's behavior in water-pyridine mixtures has been studied to understand the conductance behavior of silver(I) salts. This research provides insights into the interactions of silver ions with various solvents, which is essential for electrochemistry and material synthesis applications (Kalidas & Rajendran, 2010).
Extended Structures in Coordination Chemistry
The compound is also significant in the formation of extended one- to three-dimensional structures in coordination chemistry, with silver(I) coordination complexes showing potential for designing materials with specific properties (Munakata et al., 2000).
Environmental Monitoring
In the environmental monitoring domain, this compound is instrumental in the development of detection techniques for perchlorate in water, utilizing surface-enhanced Raman spectroscopy (SERS). This application is vital for monitoring and managing pollutants in water sources, addressing public health concerns related to water quality (Gu et al., 2004; Wang & Gu, 2005).
Mecanismo De Acción
Target of Action
Silver perchlorate hydrate is primarily used as a source of the silver ion (Ag+) and as a catalyst in organic chemistry . The primary target of this compound is the halide ligands, which it can effectively replace with perchlorate .
Mode of Action
The silver ion (Ag+) in this compound binds to the arene in aromatic solvents . This binding has been demonstrated by extensive crystallographic studies on crystals obtained from such solutions . The compound is also used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks for studying the effect of ligands on network structure .
Biochemical Pathways
It is known that the compound can replace halide ligands with perchlorate in chemical synthesis .
Pharmacokinetics
It’s noteworthy that the compound is soluble in water and organic solvents .
Result of Action
The result of this compound’s action is the replacement of halide ligands with perchlorate in chemical synthesis . This can lead to changes in the structure and properties of the resulting compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is mildly deliquescent, meaning it can absorb moisture from the environment . Its solubility in water and organic solvents can also affect its action and efficacy . The compound decomposes at high temperatures (486 °C) .
Safety and Hazards
Silver perchlorate hydrate is an oxidizer and can intensify fire . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Análisis Bioquímico
Biochemical Properties
Silver perchlorate hydrate plays a significant role in biochemical reactions due to its ability to provide silver ions (Ag⁺). These ions can interact with various enzymes, proteins, and other biomolecules. For instance, silver ions are known to bind to thiol groups in proteins, leading to the formation of silver-thiol complexes. This interaction can inhibit the activity of enzymes that rely on thiol groups for their catalytic function . Additionally, silver ions can interact with nucleic acids, potentially affecting DNA and RNA stability and function .
Cellular Effects
This compound influences various cellular processes through the release of silver ions. These ions can disrupt cell membrane integrity by interacting with membrane proteins and lipids, leading to increased permeability and potential cell lysis . Silver ions can also interfere with cellular signaling pathways by binding to key signaling proteins, thereby altering their function. Furthermore, silver ions can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the release of silver ions. These ions can bind to various biomolecules, including enzymes, nucleic acids, and proteins. For example, silver ions can inhibit enzyme activity by binding to active sites or essential cofactors, thereby preventing substrate binding and catalysis . Additionally, silver ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The binding interactions of silver ions with biomolecules can also result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to its stability and potential degradation. This compound is generally stable under typical laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . This degradation can lead to a decrease in the availability of silver ions, thereby reducing its effectiveness in biochemical reactions. Long-term exposure to this compound can also result in the accumulation of silver ions in cells, potentially leading to chronic toxicity and altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, silver ions can exhibit antimicrobial properties, making them useful in treating infections . At higher doses, silver ions can become toxic, leading to adverse effects such as tissue damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain concentration of silver ions is required to elicit a biological response. Beyond this threshold, the effects can become increasingly toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways through the release of silver ions. These ions can interact with enzymes involved in metabolic processes, potentially inhibiting their activity and altering metabolic flux . For example, silver ions can inhibit enzymes in the glycolytic pathway, leading to a decrease in ATP production and overall cellular energy levels . Additionally, silver ions can affect the levels of metabolites by interacting with key metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the release of silver ions. These ions can be taken up by cells through various transporters and channels, including metal ion transporters and endocytosis . Once inside the cell, silver ions can bind to intracellular proteins and other biomolecules, affecting their localization and function. The distribution of silver ions within tissues can also be influenced by their binding to extracellular matrix components and plasma proteins .
Subcellular Localization
The subcellular localization of this compound is determined by the distribution of silver ions within the cell. These ions can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of silver ions can affect their activity and function, as they can interact with specific biomolecules within these compartments. For example, silver ions in the nucleus can bind to DNA and transcription factors, potentially affecting gene expression . Additionally, silver ions in the mitochondria can disrupt mitochondrial function and induce oxidative stress .
Propiedades
IUPAC Name |
silver;perchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNJWPLHOWEPT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931437 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14242-05-8, 331717-44-3 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


